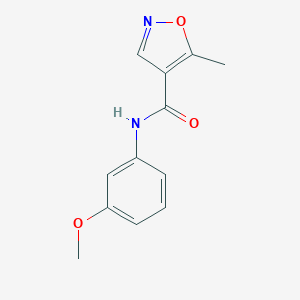
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as PBOX-15, is a synthetic compound that has been developed for its potential use in cancer treatment. It belongs to a class of compounds known as oxazole carboxamides, which have been shown to have anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of several cellular processes, including cell growth and survival. By inhibiting Hsp90, N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide may disrupt the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that it has been shown to have potent anticancer activity in vitro, or in cell culture. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that its efficacy in vivo, or in animal models, has not been extensively studied.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent analogs of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide that may have improved efficacy in vivo. Another area of interest is the development of combination therapies that incorporate N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide and its potential use in cancer treatment.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of 3-methoxyaniline with methyl isobutyrylacetate, followed by the reaction of the resulting intermediate with 2-bromo-4-methylbenzoic acid. The final step involves the cyclization of the intermediate to form N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
61643-30-9 |
|---|---|
Produktname |
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
LEFVGRUCCGIGMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















